molecular formula C13H6F3IO2 B12844882 4-Iodophenyl 3,4,5-trifluorobenzoate

4-Iodophenyl 3,4,5-trifluorobenzoate

Cat. No.: B12844882
M. Wt: 378.08 g/mol
InChI Key: FFSPMKHPLGWJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodophenyl 3,4,5-trifluorobenzoate is an ester derivative combining a 4-iodophenyl group with a 3,4,5-trifluorobenzoate moiety. This compound is of interest in synthetic chemistry and materials science, particularly for applications requiring halogenated aromatic systems.

Properties

Molecular Formula

C13H6F3IO2

Molecular Weight

378.08 g/mol

IUPAC Name

(4-iodophenyl) 3,4,5-trifluorobenzoate

InChI

InChI=1S/C13H6F3IO2/c14-10-5-7(6-11(15)12(10)16)13(18)19-9-3-1-8(17)2-4-9/h1-6H

InChI Key

FFSPMKHPLGWJGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(=O)C2=CC(=C(C(=C2)F)F)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodophenyl 3,4,5-trifluorobenzoate typically involves the esterification of 4-iodophenol with 3,4,5-trifluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for 4-Iodophenyl 3,4,5-trifluorobenzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Iodophenyl 3,4,5-trifluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other nucleophiles through substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a new carbon group.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (NaI) and potassium fluoride (KF) are commonly used.

    Coupling Reactions: Palladium catalysts and boron reagents such as phenylboronic acid are used.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Iodophenyl 3,4,5-trifluorobenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can affect various biochemical pathways, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Efficiency : Steric hindrance from iodine reduces yields in multi-site reactions (e.g., HTMs3c at 30% yield) , whereas methoxyethyl substitution allows high yields (92%) in photocatalytic syntheses .

Solubility Trends : Trifluorobenzoate derivatives exhibit consistent solubility in halogenated solvents, irrespective of aryl substituents, suggesting the trifluoromethyl group dominates solubility behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.